molecular formula C6H6Cl3N3 B1387874 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1190927-74-2

2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No. B1387874
M. Wt: 226.5 g/mol
InChI Key: HQPWDHFFMDIBDT-UHFFFAOYSA-N
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Description

“2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride” is a chemical compound with the empirical formula C6H5Cl2N3·HCl . It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-pyrrolidine carboxylic acid with thiourea to produce 1,2,3,4,5,7-hexahydro-4-oxo-2-thio-1,1-dimethylethyl ester, which then reacts to produce 1,2,3,4,5,7-hexahydro-2,4-dioxo-1,1-dimethylethyl ester .


Molecular Structure Analysis

The InChI key for this compound is HQPWDHFFMDIBDT-UHFFFAOYSA-N . The molecular weight is 226.49 .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 226.49 . The InChI key is HQPWDHFFMDIBDT-UHFFFAOYSA-N .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 (Harmful if swallowed) . The precautionary statements include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.) .

Future Directions

The compound and its derivatives could be further explored for their potential pharmacological effects. For instance, pyrimidine derivatives have been found to display a range of pharmacological effects . Additionally, a series of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives have been discovered as a new class of ATR inhibitors .

properties

IUPAC Name

2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3.ClH/c7-5-3-1-9-2-4(3)10-6(8)11-5;/h9H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPWDHFFMDIBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(N=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660008
Record name 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

CAS RN

1190927-74-2
Record name 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (0.500 g, 0.00158 mol) prepared according to Process Step 2 was dissolved in 1,2-dichloroethane (15 mL), and the solution was mixed with triethylamine (0.160 g, 0.00158 mol) added dropwise under ice-cooling. The resulting solution was mixed with 1-chloroethyl chloroformate (0.680 g, 0.00478 mol) added dropwise at room temperature, followed by stirring under reflux for three hours. The reaction mixture was mixed with water (20 mL), followed by shaking and separation. The organic layer was dried over anhydrous magnesium sulfate, and was concentrated under reduced pressure. The residue was dissolved in methanol (15 mL), followed by reflux of the solution for one hour. After standing the reaction mixture to cool, methanol was distilled off under reduced pressure, to thereby yield 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (0.19 g, in a yield of 54%).
Name
6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Quantity
0.68 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Reactant of Route 2
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Reactant of Route 3
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Reactant of Route 4
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Reactant of Route 5
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Reactant of Route 5
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Reactant of Route 6
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

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